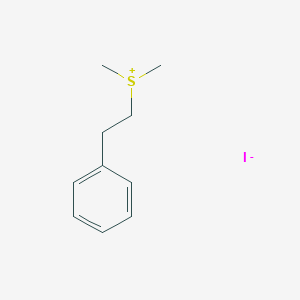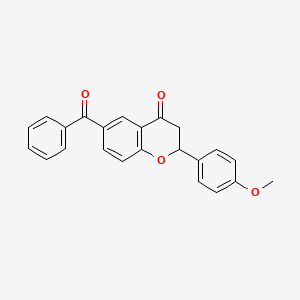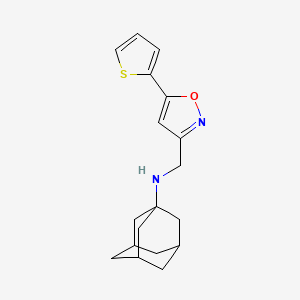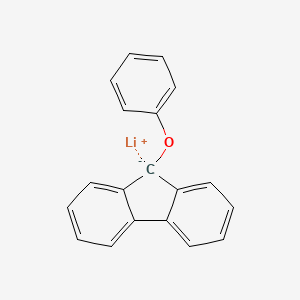
lithium;9-phenoxyfluoren-9-ide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Lithium;9-phenoxyfluoren-9-ide is a chemical compound with the molecular formula C19H13LiO It is a lithium salt of 9-phenoxyfluorene, which is a derivative of fluorene
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of lithium;9-phenoxyfluoren-9-ide typically involves the reaction of 9-phenoxyfluorene with a lithium reagent. One common method is the reaction of 9-phenoxyfluorene with n-butyllithium in anhydrous conditions. The reaction is carried out in a suitable solvent, such as tetrahydrofuran (THF), under an inert atmosphere to prevent moisture and oxygen from interfering with the reaction. The reaction proceeds as follows:
C19H13O+n-BuLi→C19H12OLi+n-BuH
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of automated systems for reagent addition and temperature control is common in industrial settings to maintain consistency and safety.
化学反应分析
Types of Reactions
Lithium;9-phenoxyfluoren-9-ide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form 9-phenoxyfluorenone.
Reduction: It can be reduced to form 9-phenoxyfluorene.
Substitution: The lithium atom can be substituted with other electrophiles, such as alkyl halides, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Alkyl halides, such as methyl iodide (CH3I), are used in substitution reactions.
Major Products Formed
Oxidation: 9-phenoxyfluorenone
Reduction: 9-phenoxyfluorene
Substitution: Various alkylated derivatives of 9-phenoxyfluorene
科学研究应用
Lithium;9-phenoxyfluoren-9-ide has several applications in scientific research:
Organic Synthesis: It is used as a reagent in the synthesis of various organic compounds.
Materials Science: The compound is used in the development of new materials with unique properties, such as organic semiconductors.
Biological Studies: It is used in the study of biological systems and their interactions with organic compounds.
Medicinal Chemistry: The compound is explored for its potential use in the development of new pharmaceuticals.
作用机制
The mechanism of action of lithium;9-phenoxyfluoren-9-ide involves its ability to act as a nucleophile in various chemical reactions. The lithium atom in the compound is highly reactive and can readily form bonds with electrophiles. This reactivity is exploited in organic synthesis to form new carbon-carbon and carbon-heteroatom bonds. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
相似化合物的比较
Similar Compounds
- Lithium;9-fluoren-9-ide
- Lithium;9-methoxyfluoren-9-ide
- Lithium;9-phenylfluoren-9-ide
Uniqueness
Lithium;9-phenoxyfluoren-9-ide is unique due to the presence of the phenoxy group, which imparts distinct electronic and steric properties. This makes it a valuable reagent in organic synthesis, as it can participate in reactions that other similar compounds may not. The phenoxy group also influences the compound’s reactivity and stability, making it suitable for specific applications in materials science and medicinal chemistry.
属性
CAS 编号 |
101412-74-2 |
|---|---|
分子式 |
C19H13LiO |
分子量 |
264.3 g/mol |
IUPAC 名称 |
lithium;9-phenoxyfluoren-9-ide |
InChI |
InChI=1S/C19H13O.Li/c1-2-8-14(9-3-1)20-19-17-12-6-4-10-15(17)16-11-5-7-13-18(16)19;/h1-13H;/q-1;+1 |
InChI 键 |
AQYWCMXAFHICJY-UHFFFAOYSA-N |
规范 SMILES |
[Li+].C1=CC=C(C=C1)O[C-]2C3=CC=CC=C3C4=CC=CC=C24 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


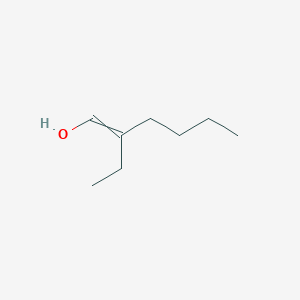



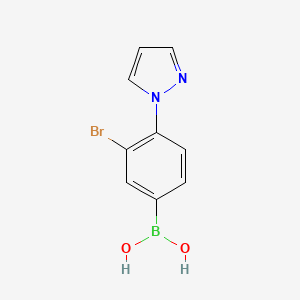
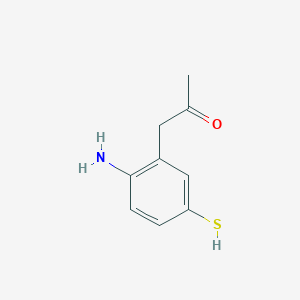
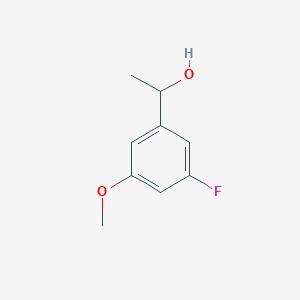
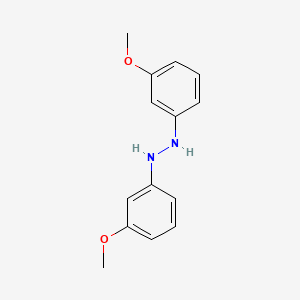
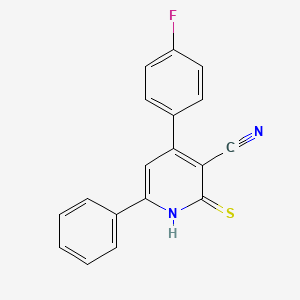
![2-[(Tributylsilyl)oxy]phenol](/img/structure/B14070310.png)
